molecular formula C5H10N3O2- B1262073 4-Carbamimidamidobutanoate

4-Carbamimidamidobutanoate

Cat. No. B1262073
M. Wt: 144.15 g/mol
InChI Key: TUHVEAJXIMEOSA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-guanidinobutanoate is a monocarboxylic acid anion that is the conjugate base of 4-guanidinobutanoic acid. It has a role as a fungal metabolite. It is a conjugate base of a 4-guanidinobutanoic acid.

Scientific Research Applications

Biodegradable Polymers

4-Carbamimidamidobutanoate and its derivatives are utilized in the synthesis of environmentally benign copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid. These copolymers are produced via alternating copolymerization with carbon dioxide and exhibit potential as biocompatible polymers, with applications ranging from medical devices to drug delivery systems. Specifically, poly(3,4-dihydroxybutyric acid carbonate) and related derivatives have been investigated for their utility as carriers for platinum drug delivery (Tsai, Wang, & Darensbourg, 2016).

Inhibition of Fatty Acid Oxidation

In studies related to fatty acid oxidation in heart mitochondria, compounds such as 4-pentenoate, structurally related to this compound, have been used to investigate the rate-determining steps of fatty acid metabolism. These studies contribute to understanding the biochemical pathways and potential therapeutic targets for metabolic disorders (Fong & Schulz, 1978).

Biosynthesis of Chiral Intermediates

This compound derivatives have been utilized in the biosynthesis of chiral intermediates like (S)-4-chloro-3-hydroxybutanoate, which is crucial for synthesizing statins, a class of cholesterol-lowering drugs. This process often involves the use of biocatalysis methods, offering advantages such as high yield and enantioselectivity, which are important for pharmaceutical applications (Liu et al., 2015).

Tissue Engineering Materials

Polyhydroxyalkanoates (PHAs), which can be synthesized using derivatives of this compound, are explored as biomaterials for tissue engineering. These polyesters are biodegradable and thermoprocessable, making them suitable for a range of medical devices and tissue engineering applications, including sutures, repair devices, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).

Synthesis of GABA Analogues

Compounds structurally related to this compound have been synthesized as analogues of GABA (γ-aminobutyric acid), an inhibitory neurotransmitter. These analogues have applications in neurological research, aiding in the understanding of neurotransmitter function and the development of potential therapeutic agents for neurological disorders (Duke et al., 2004).

properties

Molecular Formula

C5H10N3O2-

Molecular Weight

144.15 g/mol

IUPAC Name

4-(diaminomethylideneamino)butanoate

InChI

InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8)/p-1

InChI Key

TUHVEAJXIMEOSA-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])CN=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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